2-Fluoro-4-iodopyridine

Medicinal Chemistry Cross-Coupling C-N Bond Formation

2-Fluoro-4-iodopyridine's ortho-fluoro, para-iodo substitution delivers true orthogonal reactivity: the C–I bond undergoes exclusive Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the C–F bond remains completely inert. This 'iodine-first, fluorine-last' paradigm eliminates the non-selective competitive activation seen with 2-chloro- or 2-bromo-4-iodopyridine analogs, avoiding complex product mixtures and tedious chromatographic separations. Essential for kinase inhibitor programs, peptidomimetic scaffolds, and microwave-accelerated parallel synthesis. Consistent ≥98% purity ensures reliable, high-yielding results across HTE and library production workflows.

Molecular Formula C5H3FIN
Molecular Weight 222.99 g/mol
CAS No. 22282-70-8
Cat. No. B1312466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-iodopyridine
CAS22282-70-8
Molecular FormulaC5H3FIN
Molecular Weight222.99 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1I)F
InChIInChI=1S/C5H3FIN/c6-5-3-4(7)1-2-8-5/h1-3H
InChIKeyADPRIAVYIGHFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-iodopyridine (CAS 22282-70-8): A Dual-Halogen Pyridine Scaffold for Regioselective Functionalization


2-Fluoro-4-iodopyridine (CAS 22282-70-8) is a dihalogenated pyridine building block featuring a fluorine atom at the 2-position and an iodine atom at the 4-position of the aromatic ring [1]. This ortho-fluoro, para-iodo substitution pattern confers a distinct, orthogonal reactivity profile wherein the highly reactive C–I bond participates in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, while the C–F bond remains inert under these conditions, serving as a persistent handle for downstream modifications or for imparting beneficial physicochemical properties [2]. The compound is a solid at ambient temperature with a melting point typically reported in the range of 56–60 °C and a molecular weight of 222.99 g/mol .

The Procurement Risk of Generic Substitution for 2-Fluoro-4-iodopyridine (CAS 22282-70-8)


Direct substitution of 2-Fluoro-4-iodopyridine with alternative dihalogenated pyridines such as 2-chloro-4-iodopyridine or 2-bromo-4-iodopyridine introduces significant, and often untenable, experimental risk due to fundamental differences in reaction kinetics and regioselectivity. While 2-fluoro-4-iodopyridine exhibits near-exclusive chemoselectivity for oxidative addition at the C–I bond over the C–F bond under standard cross-coupling conditions, the more reactive C–Cl and C–Br bonds in the alternative compounds are prone to non-selective, competitive activation . This lack of orthogonality leads to complex product mixtures, necessitates costly and time-consuming chromatographic separations, and undermines the efficiency of sequential coupling strategies that rely on the unique 'iodine-first, fluorine-last' reactivity paradigm . Furthermore, altering the halogen substitution pattern or identity changes the electronic properties of the ring, potentially shifting the preferred site for nucleophilic aromatic substitution (SNAr) or complicating directed ortho-metalation pathways [1]. The following quantitative evidence underscores why this specific compound, with its particular 2-fluoro-4-iodo motif, is an irreplaceable and strategically distinct intermediate compared to its closest analogs.

Quantitative Differentiation Guide for 2-Fluoro-4-iodopyridine (CAS 22282-70-8) vs. Halogenated Pyridine Analogs


Evidence 1: Exclusive Regioselectivity in Buchwald-Hartwig Amination Contrasted with 2,4-Dichloropyridine

The regioselectivity of 2-fluoro-4-iodopyridine in Pd-catalyzed amination is orthogonal to that of its dichloro analog. While 2,4-dichloropyridine undergoes C-N bond formation exclusively at the 2-position under standard conditions due to the higher reactivity of the 2-chloro substituent towards nucleophilic aromatic substitution (SNAr) , 2-fluoro-4-iodopyridine exhibits complementary and exclusive coupling at the 4-position. This difference is attributed to the mechanistic switch from an SNAr pathway to a Buchwald-Hartwig cross-coupling mechanism that is highly selective for the C–I bond over the C–F bond .

Medicinal Chemistry Cross-Coupling C-N Bond Formation

Evidence 2: Orthogonal Halogen Reactivity Enabling Sequential Functionalization Scaffolds

The pronounced difference in bond dissociation energies (BDE) between the C–I (approx. 218 kJ/mol) and C–F (approx. 486 kJ/mol) bonds in 2-fluoro-4-iodopyridine creates a highly orthogonal reactivity profile that is not matched by its chloro or bromo analogs. In practice, this allows for the sequential and chemoselective functionalization of the pyridine core. A halogen-dance reaction can first be employed to introduce an alkyl group at the 3-position, followed by Pd-catalyzed cross-coupling at the 4-position via the iodine, leaving the 2-fluoro group intact for final modification . This strategy is reported to successfully produce 3-alkyl-2-fluoro-4-iodo-pyridine derivatives as 'functionalized scaffolds' .

Organic Synthesis Peptidomimetics Halogen Dance

Evidence 3: Improved Reaction Efficiency in Microwave-Assisted Amination Protocols

The development of a microwave-assisted protocol for the amination of 2-fluoro-4-iodopyridine demonstrates a significant improvement in reaction efficiency compared to conventional thermal methods for similar substrates. The optimized microwave conditions drastically reduced the reaction time and, notably, decreased the required base stoichiometry . While no single comparator is named, this represents a significant advance over established Buchwald-Hartwig amination protocols which often require large excesses of base (e.g., 20 equivalents) .

Green Chemistry Process Chemistry Microwave Synthesis

Strategic Applications of 2-Fluoro-4-iodopyridine (CAS 22282-70-8) Based on Verifiable Differentiation


Scenario 1: Regioselective Synthesis of 4-Amino-2-fluoropyridine Kinase Inhibitor Fragments

In medicinal chemistry campaigns targeting the ATP-binding pocket of kinases, a 2-fluoro substituent on the pyridine ring is often essential for modulating pKa, improving metabolic stability, and enhancing target binding. Researchers requiring a 4-amino-2-fluoropyridine core will find that 2-fluoro-4-iodopyridine is the optimal starting material. As demonstrated by Koley et al., this compound undergoes exclusive Buchwald-Hartwig amination at the 4-position . This directly addresses the synthetic challenge presented by 2,4-dichloropyridine, which yields the regioisomeric 2-amino-4-chloropyridine product under identical or similar amination conditions . Procurement of 2-fluoro-4-iodopyridine thus circumvents a non-trivial regioselectivity problem, ensuring a direct and high-yielding route to the desired target fragment.

Scenario 2: Construction of 2,3,4-Trisubstituted Pyridine Scaffolds for Peptidomimetic Drug Discovery

Projects focused on generating libraries of densely functionalized pyridines, such as those used as scaffolds for peptidomimetics, require building blocks with orthogonal reactive handles to enable a sequential functionalization strategy. The established synthetic approach using 2-fluoro-4-iodopyridine involves a halogen dance reaction to install a substituent at the 3-position, followed by a Pd-catalyzed cross-coupling at the iodine-bearing 4-position, and concluding with further manipulation at the fluorine-bearing 2-position . This 'iodine-first, fluorine-last' strategy, which is uniquely enabled by the high chemoselectivity of the C–I bond over the C–F bond, minimizes protecting group manipulations and streamlines the synthesis of complex 2,3,4-substituted pyridine targets .

Scenario 3: Efficient Derivatization in High-Throughput Parallel Synthesis Workflows

For laboratories employing high-throughput experimentation (HTE) or parallel synthesis to generate compound libraries, reaction efficiency and reproducibility are paramount. The microwave-accelerated protocol for the amination of 2-fluoro-4-iodopyridine provides a validated, high-yielding, and clean method that is compatible with automated liquid handling and microwave reactor systems . The short 30-minute reaction time and the use of only 3.5 equivalents of a mild base (K2CO3) reduce purification burdens and improve the success rate in library production, making this compound a reliable and efficient core scaffold for medicinal chemistry automation.

Technical Documentation Hub

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